molecular formula C23H24N2O B14811710 (2E)-N-[4-(diethylamino)phenyl]-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-[4-(diethylamino)phenyl]-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B14811710
M. Wt: 344.4 g/mol
InChI Key: NXMRRUDVWMQHRN-SFQUDFHCSA-N
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Description

N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide is an organic compound with the molecular formula C23H24N2O. It is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring and a naphthyl group attached to an acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-naphthylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods

Industrial production of N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)phenyl]-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups and structural features. The presence of both diethylamino and naphthyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

(E)-N-[4-(diethylamino)phenyl]-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C23H24N2O/c1-3-25(4-2)21-15-13-20(14-16-21)24-23(26)17-12-19-10-7-9-18-8-5-6-11-22(18)19/h5-17H,3-4H2,1-2H3,(H,24,26)/b17-12+

InChI Key

NXMRRUDVWMQHRN-SFQUDFHCSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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